molecular formula C13H13NO7 B600892 BIS THF Nitro Derivative 2 CAS No. 252873-01-1

BIS THF Nitro Derivative 2

Cat. No.: B600892
CAS No.: 252873-01-1
M. Wt: 295.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

BIS THF Nitro Derivative 2 has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

BIS THF Nitro Derivative 2 is an impurity of bis-THF-derived compounds that act as HIV-aspartyl protease inhibitors . This suggests that its primary targets are likely to be the HIV-aspartyl proteases, which play a crucial role in the life cycle of the HIV virus.

Mode of Action

While the exact mode of action of this compound is not explicitly stated in the search results, it can be inferred from its classification as a derivative of bis-THF compounds. These compounds are known to inhibit HIV-aspartyl proteases, which are essential enzymes in the HIV life cycle. By inhibiting these enzymes, the compound prevents the virus from maturing and proliferating .

Biochemical Pathways

By inhibiting these enzymes, this compound prevents the maturation of the virus, thereby disrupting its life cycle .

Pharmacokinetics

It is noted that this compound is used for analytical method development, method validation (amv), and quality control (qc) application for abbreviated new drug application (anda) or during commercial production of darunavir . This suggests that it has desirable properties that make it suitable for these applications.

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of HIV-aspartyl proteases. By inhibiting these enzymes, the compound prevents the maturation and proliferation of the HIV virus . This could potentially lead to a decrease in viral load and an improvement in the clinical symptoms of HIV infection.

Biochemical Analysis

Biochemical Properties

BIS THF Nitro Derivative 2 interacts with various enzymes, proteins, and other biomolecules in biochemical reactions The nature of these interactions is complex and multifaceted, involving a range of molecular mechanisms

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. It influences cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of action of this compound involves a variety of processes at the molecular level. These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanisms through which this compound exerts its effects are still being elucidated.

Temporal Effects in Laboratory Settings

This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses

Metabolic Pathways

This compound is involved in various metabolic pathways This includes interactions with enzymes or cofactors, and potential effects on metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BIS THF Nitro Derivative 2 typically involves the reaction of hexahydrofuro[2,3-b]furan-3-yl with 4-nitrophenyl carbonate under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions: BIS THF Nitro Derivative 2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: BIS THF Nitro Derivative 2 is unique due to its specific combination of a tetrahydrofuran ring and a nitro-substituted phenyl carbonate moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for BIS THF Nitro Derivative 2 involves the nitration of BIS THF Derivative 1.", "Starting Materials": [ "BIS THF Derivative 1", "Nitric acid", "Sulfuric acid", "Acetic anhydride", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Mix BIS THF Derivative 1 with acetic anhydride and sulfuric acid.", "Stir the mixture at room temperature for 30 minutes.", "Slowly add nitric acid to the mixture while stirring.", "Maintain the temperature below 10°C during the addition of nitric acid.", "Stir the reaction mixture at room temperature for 2 hours.", "Add sodium bicarbonate to the mixture to neutralize the excess acid.", "Extract the product with ethyl acetate.", "Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain BIS THF Nitro Derivative 2 as a yellow solid." ] }

CAS No.

252873-01-1

Molecular Formula

C13H13NO7

Molecular Weight

295.24

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(3S,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl 4-Nitrophenyl Ester Carbonic Acid

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.